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Raniseptin-1

Cat. No.: B1575987
Attention: For research use only. Not for human or veterinary use.
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Description

Raniseptin-1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretion of the tree frog Boana raniceps . As a member of the Raniseptin family, it is characterized by a cationic and hydrophobic structure that allows it to adopt an alpha-helical conformation upon interaction with microbial membranes . Its mechanism of action involves electrostatic interactions with the negatively charged surfaces of bacterial membranes, leading to membrane disruption and cell death . This mechanism provides broad-spectrum activity against a range of multidrug-resistant Gram-negative and Gram-positive pathogens, making it a promising candidate for research into new anti-infective therapies . Research on related Raniseptin peptides also suggests potential for investigating additional biological properties, including cytotoxic activity against cancer cells . This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Please note: The specific biological and physicochemical properties of this compound are inferred from published data on the Raniseptin peptide family. Researchers are advised to consult the primary literature on Boana raniceps AMPs for further details.

Properties

bioactivity

Antibacterial

sequence

AWLDKLKSLGKVVGKVALGVAQNYLNPQQ

Origin of Product

United States

Elucidation of Raniseptin 1 Structure and Molecular Features

Methodologies for Primary Sequence Determination

The primary structure, or amino acid sequence, of Raniseptin-1 has been elucidated using a multi-pronged approach that ensures accuracy and completeness.

cDNA Cloning and Sequencing

A foundational technique in determining the primary sequence of this compound involved the construction and screening of a cDNA library from the frog's skin secretion. researchgate.netresearchgate.net This molecular biology method allows for the isolation and sequencing of the genetic material that codes for the peptide.

The process begins with the extraction of messenger RNA (mRNA) from the skin glands, which is then used as a template to synthesize a complementary DNA (cDNA) strand via reverse transcriptase. libretexts.orgcd-genomics.com This single-stranded cDNA is then converted into a double-stranded molecule and inserted into a cloning vector, creating a cDNA library. libretexts.orgias.ac.in By screening this library with probes designed from conserved regions of similar peptides, researchers can identify and sequence the specific cDNA clone encoding the this compound precursor. researchgate.netias.ac.in This sequencing reveals the full amino acid sequence of the prepropeptide, which includes a signal peptide, a propeptide region, and the mature this compound peptide. uniprot.orgresearchgate.net

Mass Spectrometry (MALDI-TOF MS) in Sequence Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique that has been instrumental in the characterization of this compound. creative-proteomics.combruker.com This method provides a precise measurement of the peptide's molecular mass, which can be compared to the theoretical mass calculated from the cDNA-deduced sequence to confirm its identity. nih.govnih.gov

In a typical MALDI-TOF MS analysis, the purified peptide sample is mixed with a matrix solution and allowed to co-crystallize. bruker.com A laser beam is then used to ionize the sample, and the resulting ions are accelerated through a flight tube. bruker.com The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for highly accurate mass determination. nih.gov MALDI imaging mass spectrometry has also been employed to study the distribution of raniseptin peptides within the frog's skin, demonstrating that the mature peptides are secreted as intact molecules. researchgate.netresearchgate.net

Edman Degradation Techniques

Edman degradation is a classic method for protein sequencing that provides direct, residue-by-residue determination of the amino acid sequence from the N-terminus. libretexts.orgwikipedia.org This technique has been used to confirm the N-terminal sequence of this compound and to sequence fragments of the peptide. researchgate.netresearchgate.net

The process involves chemically modifying the N-terminal amino acid with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. creative-proteomics.com This derivatized amino acid is then selectively cleaved from the peptide chain under acidic conditions, without breaking the other peptide bonds. libretexts.org The released amino acid derivative can then be identified by chromatography. wikipedia.org This cycle is repeated to sequentially determine the amino acid sequence. creative-proteomics.comfrontlinegenomics.com

Summary of Methodologies for Primary Sequence Determination of this compound
MethodologyPrincipleKey Findings for this compound
cDNA Cloning and SequencingIsolation and sequencing of the gene (cDNA) encoding the peptide to deduce the full amino acid sequence of the precursor protein. libretexts.orgias.ac.inRevealed the complete prepropeptide sequence, including the signal peptide, propeptide, and the mature this compound sequence. researchgate.netuniprot.orgresearchgate.net
Mass Spectrometry (MALDI-TOF MS)Measures the precise molecular mass of the peptide, confirming the sequence deduced from cDNA and identifying post-translational modifications. creative-proteomics.combruker.comnih.govConfirmed the molecular mass of mature this compound and was used to map its distribution in the frog's skin. researchgate.netresearchgate.net
Edman DegradationSequential removal and identification of amino acids from the N-terminus of the peptide. libretexts.orgcreative-proteomics.comVerified the N-terminal amino acid sequence of the mature peptide. researchgate.netresearchgate.net

Approaches to Secondary Structure Prediction and Validation

Understanding the three-dimensional conformation of this compound is crucial for comprehending its biological function. The secondary structure, which describes the local folding of the polypeptide chain, has been investigated through both experimental and computational methods.

Circular Dichroism (CD) Spectroscopy for Alpha-Helical Conformation

Circular Dichroism (CD) spectroscopy is a powerful experimental technique used to investigate the secondary structure of proteins in solution. ohsu.edu This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. libretexts.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures. libretexts.org

For peptides like this compound, CD spectroscopy has been used to confirm the presence of an α-helical conformation, particularly in membrane-mimicking environments. nih.govresearchgate.net An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm, and a positive band at around 193 nm. libretexts.org Studies on related raniseptins have shown that they adopt an α-helical conformation, a common feature for many antimicrobial peptides. nih.gov

Bioinformatics Tools for Structural Modeling

In conjunction with experimental data, various bioinformatics tools are employed to predict and model the secondary and tertiary structure of this compound. cncb.ac.cnnih.gov These computational approaches utilize the primary amino acid sequence to generate structural models based on known protein folding principles and databases of existing structures. researchgate.netunits.it

I-Tasser Server: The Iterative Threading ASsembly Refinement (I-TASSER) server is an integrated platform for automated protein structure and function prediction. nih.govzhanggroup.org It generates three-dimensional models by identifying similar structural fragments from known proteins and assembling them into a full-length model. nih.gov I-TASSER has been used to create secondary and three-dimensional structure models for raniseptins, often predicting α-helical regions. nih.govunb.brresearchgate.net

Jpred4: Jpred is a widely used server for protein secondary structure prediction. nih.govresearchgate.net It combines several modern prediction methods to produce a consensus prediction of α-helices, β-strands, and coils. nih.gov Jpred4 offers improved accuracy and a user-friendly interface for submitting sequences and viewing results. nih.govjalview.orgdundee.ac.uk

PredictProtein: PredictProtein is a meta-service that provides a comprehensive analysis of a protein sequence, including predictions of secondary structure, solvent accessibility, and transmembrane helices. nih.govnih.gov It incorporates multiple prediction methods to deliver a robust structural and functional annotation of the input sequence. nih.govpredictprotein.org

These bioinformatics tools, by analyzing the physicochemical properties of the amino acid sequence, provide valuable insights into the likely conformation of this compound, which can then be validated and refined using experimental data from techniques like CD spectroscopy. unb.brnih.govnih.gov

Approaches to Secondary Structure Prediction and Validation of this compound
ApproachDescriptionApplication to this compound
Circular Dichroism (CD) SpectroscopyAn experimental technique that measures the differential absorption of polarized light to determine the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. ohsu.edulibretexts.orgUsed to experimentally confirm the adoption of an α-helical conformation by raniseptin peptides, a key structural feature for their biological activity. nih.govresearchgate.net
I-Tasser ServerA bioinformatics tool that predicts 3D protein structure by threading the sequence onto known structures and performing iterative structural refinements. nih.govzhanggroup.orgGenerated 3D models of raniseptins, predicting a predominantly α-helical structure. nih.govunb.brresearchgate.net
Jpred4A consensus-based secondary structure prediction server that combines multiple algorithms to predict α-helices, β-strands, and coils from a protein sequence. nih.govresearchgate.netUtilized for predicting the secondary structural elements of peptides like this compound based on their amino acid sequence. researchgate.netnih.gov
PredictProteinA comprehensive sequence analysis service that predicts various structural and functional features, including secondary structure and solvent accessibility. nih.govnih.govEmployed to obtain predictions on the secondary structure of peptides based on their primary sequence. researchgate.netnih.gov

Solid-Phase Peptide Synthesis Strategies for this compound

The chemical synthesis of this compound, an antimicrobial peptide, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves assembling the peptide chain step-by-step while it is attached to an insoluble polymer support, which simplifies the purification process by allowing easy removal of excess reagents and by-products through filtration and washing. bachem.comamericanpeptidesociety.orgpeptide.com The most common strategy employed for this compound synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.com

The Fmoc/tBu strategy is favored for its mild reaction conditions. seplite.com The temporary Nα-amino protecting group, Fmoc, is base-labile and can be removed using a piperidine (B6355638) solution, while the side-chain protecting groups (like t-butyl) and the resin linker are acid-labile, typically cleaved by trifluoroacetic acid (TFA) in the final step. seplite.comcsic.es This orthogonality ensures selective deprotection throughout the synthesis. seplite.comcsic.es

In a typical manual synthesis of this compound, an Fmoc-Gln-NovaSyn® TGT resin has been utilized. The synthesis cycle involves the deprotection of the Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. bachem.com The efficiency of each coupling step can be monitored qualitatively using methods like the Kaiser test, which detects the presence of free primary amines. csic.esnih.gov

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed simultaneously using a cleavage cocktail. A commonly used mixture for this compound synthesis contains trifluoroacetic acid (TFA), thioanisole, ethanedithiol, and triisopropylsilane (B1312306) (TIS) in a ratio of 91.5:5:2.5:1 (v/v/v/v), with the reaction proceeding for approximately 90 minutes at room temperature. TIS acts as a scavenger to protect the peptide from reactive cationic species generated during cleavage. After cleavage, the crude peptide is precipitated, purified, and its purity is confirmed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MALDI-TOF/MS).

For the synthesis of related raniseptin peptides, such as Raniseptin-3 and -6, a similar Fmoc solid-phase strategy is employed. nih.gov In these cases, Fmoc-Gln(trt)-Wang resin has been used, and the cleavage cocktail consisted of TFA, TIS, and water (95/2.5/2.5, v/v). nih.gov The effectiveness of each step was also monitored by the Kaiser test. nih.gov

The table below summarizes the key components and conditions used in the solid-phase synthesis of Raniseptin peptides.

Parameter This compound Synthesis Raniseptin-3 & -6 Synthesis
Synthesis Strategy Fmoc/t-butylFmoc/t-butyl
Resin Fmoc-Gln-NovaSyn® TGT resinFmoc-Gln(trt)-Wang resin
Nα-Protecting Group FmocFmoc
Side-Chain Protection t-butyl basedt-butyl based
Coupling Monitoring Kaiser testKaiser test
Cleavage Cocktail TFA:thioanisole:ethanedithiol:TIS (91.5:5:2.5:1)TFA:TIS:H₂O (95:2.5:2.5)
Cleavage Time 90 minutes90 minutes
Purification RP-HPLCRP-HPLC
Purity Analysis MALDI-TOF/MSMass Spectrometry

Precursor Structure and Gene Organization

The genetic blueprint for raniseptins is encoded in cDNA molecules that reveal a precursor structure, or prepropeptide, with a highly organized architecture. This organization shows strong resemblance to the precursors of dermaseptins, a well-studied family of AMPs from frogs of the Phyllomedusinae subfamily. nih.govbvsalud.org This similarity suggests a shared ancestral precursor gene for antimicrobial peptides among different frog subfamilies, including Hylinae, to which the Hypsiboas raniceps (source of this compound) belongs.

The raniseptin preproprecursor is comprised of three distinct domains: an N-terminal signal peptide, a central acidic propeptide region, and a C-terminal domain containing the sequence of the mature antimicrobial peptide. Nine distinct cDNA molecules have been cloned and sequenced, each encoding a single copy of a raniseptin peptide. nih.govbvsalud.org

The initial segment of the precursor protein is a 22-residue signal peptide at the N-terminus. This hydrophobic sequence acts as a signal, guiding the nascent polypeptide chain through the membrane of the endoplasmic reticulum. This is a crucial step in the secretory pathway for proteins destined to be exported from the cell. Following translocation, the signal peptide is cleaved off by a signal peptidase, a standard event in the processing of secreted proteins. wikipedia.orglecturio.com

Following the signal peptide is a 22 to 23-residue acidic propeptide domain. This highly conserved region terminates at a specific processing site composed of two arginine residues (a dibasic site). Such acidic propeptides in AMP precursors are believed to serve multiple functions. They may play a role in preventing the premature activity of the potent C-terminal peptide, which could be toxic to the host's own cells. Additionally, these domains can assist in the correct folding and trafficking of the precursor protein through the secretory pathway. The final release of the mature peptide requires the enzymatic cleavage at the dibasic processing site within the Golgi apparatus or secretory granules. wikipedia.org

Signal Peptide Cleavage

Endoproteolytic Cleavage Events in Secretion

After the mature this compound peptide is formed, it can undergo further cleavage events. nih.govbvsalud.org These events are particularly observed in the collected crude skin secretion, suggesting they may occur after the peptide has been released from the granular glands. nih.govbvsalud.orgnih.gov

Mature raniseptin peptides, which are typically 28-29 amino acids long, are subject to endoproteolysis that results in smaller, truncated fragments. nih.govbvsalud.org Analysis of skin secretions from Hypsiboas raniceps consistently shows the presence of fragments that are 14-15 residues in length. nih.govbvsalud.org This cleavage occurs at a conserved site within the peptide sequence. The detection of these fragments is common in collected secretions, whereas the full-length, intact peptides are predominantly found only when extraction procedures are carefully controlled for low temperature and pH. nih.gov This suggests that the cleavage is a rapid, post-secretory event, potentially carried out by metalloproteases present in the secretion. nih.gov

The proteolytic cleavage of this compound has a significant and generally detrimental effect on its biological activity. nih.govbvsalud.orgresearchgate.net While the full-length this compound peptide exhibits potent antimicrobial activity against various bacterial strains, the fragments generated by this cleavage show significantly limited or no antibiotic potency. nih.govbvsalud.orgcore.ac.ukmdpi.com This drastic decrease in activity has been reported for raniseptins and other amphibian peptides. researchgate.net For instance, this compound is active against E. coli and S. aureus, but its fragments are largely inactive. mdpi.com This suggests that the full length and structure of the peptide are crucial for its membrane-disrupting antimicrobial mechanism. researchgate.net

Table 1: Antimicrobial Activity of this compound vs. Its Proteolytic Fragment
PeptideTarget OrganismMinimum Inhibitory Concentration (MIC)Hemolytic Activity
This compound (Full-Length)E. coli5 µM mdpi.com~20% at 80 µM mdpi.com
This compound (Full-Length)P. aeruginosa10 µM mdpi.com
This compound (Full-Length)S. aureus20 µM mdpi.com
Rsp-1(1–14) FragmentXanthomonas axonopodis pv. citri5 µM mdpi.comNegligible mdpi.com
This compound FragmentsGeneral BacteriaWeak or no activity mdpi.com

In Situ Localization and Secretory Pathway Analysis

To understand the physiological context of peptide processing and secretion, researchers have used advanced analytical techniques to study the location of these molecules directly within the frog's skin tissue. nih.govbvsalud.org

In situ analysis using Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry has provided crucial insights. nih.govbvsalud.org These studies have demonstrated that the mature, full-length raniseptin peptides are the forms that are actually stored within and secreted from defined granular glands in the dorsal skin of the frog. nih.govbvsalud.org The truncated fragments are not typically detected within the glands themselves but are identified as part of the externally collected crude secretion. nih.govbvsalud.org

Biosynthesis and Post Translational Processing of Raniseptins

Post-Translational Modification

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique used to determine the spatial distribution of peptides, proteins, and other biomolecules directly within tissue sections. uu.nlnih.gov This method provides crucial insights into the localization of compounds in their native biological environment, revealing where they are synthesized and stored before secretion. nih.govnih.gov In the study of amphibian skin peptides, MALDI IMS allows for the direct analysis of skin cross-sections to map the distribution of antimicrobial peptides within the granular glands. nih.gov

Research on the skin of Hypsiboas raniceps, the frog species from which raniseptins are isolated, has utilized MALDI IMS to investigate the storage and distribution of these peptides. bvsalud.org These studies have demonstrated that mature raniseptin peptides, including Raniseptin-1 (Rsp-1), are stored in their full-length, intact form within specific, defined glandular domains of the dorsal skin. uu.nlresearchgate.net The analysis of dorsal skin fragments reveals the presence of molecular ions corresponding to the sodium and potassium adducts of mature this compound, Raniseptin-3, and Raniseptin-7/8.

A key finding from these in situ analyses is that the peptide fragments of raniseptins, which are found in the collected skin secretion, are not detected within the granular glands themselves. bvsalud.org This indicates that the proteolytic cleavage of raniseptins into smaller fragments is a post-secretory event that occurs after the peptides are released from the glands.

Furthermore, MALDI IMS experiments have shown co-localization profiles for different raniseptin peptides. The spatial mapping revealed that while some raniseptins are stored together, distinct glandular domains appear to specialize in the synthesis and storage of different peptide families. This suggests a degree of functional specialization among the granular glands distributed across the frog's skin.

The table below summarizes the findings from MALDI IMS studies on the glandular distribution of Raniseptin peptides in the skin of Hypsiboas raniceps.

Glandular Distribution of Raniseptin Peptides in Hypsiboas raniceps Skin

Peptide Detected Form (in situ) Location Key Finding
This compound (Rsp-1) Mature, full-length peptide (detected as sodium adduct) Defined glandular domains of the dorsal skin Stored intact before secretion; peptide fragments are not present within the glands.
Raniseptin-3 (Rsp-3) Mature, full-length peptide (detected as sodium adduct) Defined glandular domains of the dorsal skin Co-localized with other mature raniseptins, indicating storage in specialized glands.

| Raniseptin-7/8 (Rsp-7/8) | Mature, full-length peptide (detected as sodium adduct) | Defined glandular domains of the dorsal skin | Demonstrates glandular specialization for peptide storage. |

Molecular Mechanisms of Action of Raniseptin 1

Cellular Membrane Interaction and Permeabilization

The initial and most critical step in Raniseptin-1's antimicrobial action is its interaction with and subsequent permeabilization of the microbial cell membrane. unb.brresearchgate.netsigmaaldrich.com This process is driven by a combination of electrostatic and hydrophobic interactions, leading to membrane destabilization and the formation of pores.

Electrostatic Interactions with Negatively Charged Phospholipids (B1166683)

As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of microbial cell membranes. unb.brresearchgate.netmdpi.commdpi.comyoutube.com Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which provide a strong electrostatic driving force for the initial binding of the positively charged this compound. mdpi.com This initial contact is crucial for concentrating the peptide at the membrane surface, a prerequisite for its lytic activity. In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a weaker electrostatic attraction and contributing to the peptide's selectivity for microbial cells. mdpi.com The interaction between the cationic residues of the peptide and the anionic phosphate (B84403) groups of the lipids is a key determinant of its membrane-targeting capabilities. nih.govmdpi.com

Non-Specific Membranolytic Activity and Pore Formation

Following the initial electrostatic binding, this compound inserts into the lipid bilayer, leading to non-specific membranolytic activity and the formation of pores. unb.brresearchgate.netmdpi.comyoutube.com This process disrupts the membrane's structural integrity, causing leakage of intracellular contents and ultimately leading to cell death. The formation of these pores can occur through various proposed mechanisms, such as the "barrel-stave" or "toroidal pore" models, where the peptides aggregate to form channels through the membrane. nih.gov Scanning electron microscopy has visualized the effects of related raniseptins, showing roughening and the appearance of pores on the bacterial cell surface. nih.gov This disruption of the membrane potential also has downstream effects on intracellular processes. youtube.com

Antimicrobial Activity of this compound and Related Peptides
PeptideOrganismMIC (μM)
This compound (Rsp-1)E. coli5
P. aeruginosa10
S. aureus20
Raniseptin-3 (Rsp-3)E. coli2
K. pneumoniae1
Raniseptin-6 (Rsp-6)E. coli2
K. pneumoniae1

Role of Cell Wall Composition in Lytic Activity

The composition of the bacterial cell wall plays a significant role in modulating the lytic activity of this compound. unb.br The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, and the thick peptidoglycan layer of Gram-positive bacteria present different barriers and binding sites for the peptide. sigmaaldrich.commdpi.com While the primary target is the plasma membrane, interactions with cell wall components can influence the peptide's ability to reach its ultimate target. unb.br For instance, the peptidoglycan layer can be a site of interaction for some cationic peptides. mdpi.com this compound, with a lower hydrophobic ratio, has been observed to be more active against Gram-negative bacteria. researchgate.net

Intracellular Target Modulation

Beyond direct membrane disruption, this compound can translocate across the compromised membrane and interfere with vital intracellular processes, further ensuring microbial death. unb.brresearchgate.netyoutube.com

Inhibition of Protein Synthesis

Once inside the cell, this compound can inhibit protein synthesis. unb.brresearchgate.net This is a common mechanism for many antimicrobial peptides that gain access to the cytoplasm. biomol.comwikipedia.org By targeting the translational machinery, such as the ribosome, these peptides can halt the production of essential proteins, leading to a shutdown of cellular functions. microbenotes.comnih.govbasicmedicalkey.com The inhibition can occur at various stages, including the initiation, elongation, or termination of the polypeptide chain. biomol.comwikipedia.org

Disruption of DNA and RNA Synthesis

This compound has also been implicated in the disruption of DNA and RNA synthesis. unb.brresearchgate.net After entering the cell, the peptide can interact with nucleic acids, interfering with replication and transcription. youtube.com This action prevents the cell from producing new genetic material and transcribing genes into functional RNA molecules, which is catastrophic for the cell. nih.govnih.gov The depolarization of the cell membrane caused by pore formation can also indirectly inhibit DNA and RNA synthesis. youtube.com

Mechanisms of Anti-Pathogen Activity

This compound, an antimicrobial peptide (AMP) isolated from the Chaco tree frog (Boana raniceps), demonstrates a range of anti-pathogen activities. uniprot.org As a member of the amphibian defense peptide family, its mechanisms are primarily centered on disrupting the cellular membranes of pathogens. uniprot.orgresearchgate.net These peptides are typically cationic and amphipathic, properties that facilitate their interaction with the negatively charged surfaces of microbial membranes. researchgate.net

Antibacterial Activity

The antibacterial action of this compound and related peptides is a well-documented phenomenon, targeting both Gram-negative and Gram-positive bacteria through membrane disruption. researchgate.netnih.gov The initial step involves electrostatic interactions between the cationic peptide and anionic components of the bacterial cell envelope. researchgate.netnih.gov

This compound exhibits potent activity against various Gram-negative bacteria. uniprot.org Its mechanism of action is characteristic of many antimicrobial peptides, which involves destabilizing the bacterial membrane. researchgate.netnih.gov In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharides (LPS), which creates a strong negative charge on the cell surface. nih.govlumenlearning.com this compound is electrostatically attracted to the LPS layer, initiating the disruptive process. researchgate.netnih.gov

This interaction leads to a disturbance in the membrane's integrity, which can result in the formation of pores or the complete micellization and dissolution of the lipid bilayer. nih.gov This permeabilization of the outer and inner membranes ultimately leads to cell death. nih.govlumenlearning.com Studies on related peptides, Raniseptin-3 and Raniseptin-6, have visualized these morphological changes in Escherichia coli using scanning electron microscopy. nih.gov Research has determined the Minimum Inhibitory Concentration (MIC) of this compound to be 5 µM against E. coli and 10 µM against Pseudomonas aeruginosa. uniprot.org Analogs like Raniseptin-3 and Raniseptin-6 have shown high efficacy against E. coli and Klebsiella pneumoniae, with MIC values as low as 2 µM and 1 µM, respectively. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Raniseptin Peptides Against Gram-Negative Bacteria

Peptide E. coli (µM) P. aeruginosa (µM) K. pneumoniae (µM)
This compound 5 uniprot.org 10 uniprot.org -
Raniseptin-3 2 nih.govresearchgate.net - 1 nih.govresearchgate.net
Raniseptin-6 2 nih.govresearchgate.net - 1 nih.govresearchgate.net

This compound is also active against Gram-positive bacteria. uniprot.org The cell walls of these bacteria lack an outer membrane but are rich in teichoic and teichuronic acids, which provide the necessary negative charge for the initial electrostatic attraction with the cationic peptide. researchgate.netnih.gov Following this initial binding, the peptide disrupts the cytoplasmic membrane, leading to the leakage of cellular contents and cell death. researchgate.net

The MIC for this compound against Staphylococcus aureus has been reported as 20 µM. uniprot.org Other members of the raniseptin family also show notable activity against Gram-positive pathogens. nih.govresearchgate.net For instance, Raniseptin-3 displays MIC values of 4 µM against S. aureus and 8 µM against Staphylococcus epidermidis. nih.govresearchgate.net Raniseptin-6 is also active against these organisms. nih.govresearchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Raniseptin Peptides Against Gram-Positive Bacteria

Peptide S. aureus (µM) S. epidermidis (µM)
This compound 20 uniprot.org -
Raniseptin-3 4 nih.govresearchgate.net 8 nih.govresearchgate.net
Raniseptin-6 32 nih.govresearchgate.net 8 nih.govresearchgate.net
Against Gram-Negative Bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa)

Antiprotozoal Activity (e.g., Trypanosoma cruzi)

Antimicrobial peptides from the skin of Boana raniceps have demonstrated antiprotozoal capabilities, specifically against the epimastigote form of Trypanosoma cruzi, the parasite responsible for Chagas disease. unb.bruniprot.org While the precise mechanism of this compound has not been fully elucidated, the action of similar venom-derived peptides against T. cruzi involves inducing necrosis in the parasite. uniprot.org These peptides have been shown to be effective against all three parasitic forms: the epimastigote, the infectious trypomastigote, and the intracellular amastigote. uniprot.org This suggests a mechanism that likely involves direct interaction with and disruption of the parasite's cell membrane.

Antiviral Activity (e.g., viral envelope interaction, entry inhibition)

The antiviral mechanisms of cationic antimicrobial peptides like this compound are often directed against enveloped viruses. unb.brnih.gov The viral envelope, a lipid bilayer surrounding the viral capsid, is a crucial target for these peptides. nih.gov The general mechanism involves the peptide interacting with the viral envelope, which can lead to its disruption. unb.brmdpi.com This damage to the envelope can prevent the virus from binding to, fusing with, and entering host cells, thereby neutralizing the virion before infection can occur. unb.brnih.gov By targeting the envelope, these peptides can inhibit viral replication and reduce the spread of the virus. nih.gov

Mechanisms of Antiproliferative Activity against Cancer Cells

Several antimicrobial peptides, including members of the raniseptin family, exhibit cytotoxic activity against cancer cells. researchgate.netnih.govnih.gov The underlying mechanism is believed to be similar to their antimicrobial action, involving the permeabilization of the cell membrane. researchgate.net Cancer cells often have a higher density of anionic molecules, such as phosphatidylserine, on the outer leaflet of their plasma membrane compared to healthy cells. This difference in surface charge creates a selective affinity for cationic peptides.

Upon binding, the peptides can disrupt the membrane integrity, leading to cell lysis. researchgate.net Additionally, some peptides can induce apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.net Related peptides, Raniseptin-3 and Raniseptin-6, have been shown to be highly cytotoxic against B16F10 murine melanoma cells, demonstrating the potential of this peptide family as antiproliferative agents. researchgate.netnih.govnih.gov

Direct Cytotoxicity through Membrane Disruption

A primary mechanism by which this compound exerts its cytotoxic effects is through the physical disruption of cellular membranes. ucl.ac.uk This process is characteristic of many host defense peptides, which are typically cationic and amphipathic, allowing them to selectively interact with and perturb the membranes of microbes and certain cancer cells. ucl.ac.ukfrontiersin.org

The process of membrane disruption by peptides like this compound generally involves several steps. ucl.ac.uknih.gov Initially, the peptide molecules are attracted to the target cell membrane. Upon binding, they can aggregate and insert themselves into the lipid bilayer. ucl.ac.uk This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. ucl.ac.ukfrontiersin.org There are several models describing this process, including the "barrel-stave," "carpet," and "toroidal pore" models, which detail different ways peptides can compromise the membrane structure. ucl.ac.uk This disruption leads to the leakage of essential intracellular contents and ultimately, cell death. frontiersin.org The specificity of this action is often attributed to differences in lipid composition between host and target cell membranes. ucl.ac.uk

Cytotoxicity is a critical measure of a compound's ability to cause cell damage or death. thermofisher.com Assays that measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) are commonly used to quantify this membrane damage. thermofisher.comnih.gov

Induction of Necrosis and Apoptosis

Beyond direct membrane lysis, this compound can induce programmed cell death pathways, namely necrosis and apoptosis. nih.govfrontiersin.org While necrosis is often considered a form of uncontrolled cell death resulting from severe damage, apoptosis is a more regulated and programmed process. thermofisher.comresearchgate.net

Necrosis: This form of cell death is characterized by rapid cell swelling and lysis, which leads to the release of cellular contents and can provoke an inflammatory response. researchgate.net The membrane-disrupting capabilities of this compound can directly lead to necrotic cell death. thermofisher.com

Apoptosis: This is a controlled cellular process involving a series of biochemical events that lead to characteristic morphological changes and cell death without causing inflammation. researchgate.net Some antimicrobial peptides can trigger apoptosis in target cells, including cancer cells. nih.gov This can occur through various intracellular signaling pathways, sometimes involving the production of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. nih.gov

The induction of both necrosis and apoptosis has been observed with other antimicrobial peptides and is a significant aspect of their therapeutic potential. nih.govnih.gov The specific pathway activated can depend on the peptide's concentration and the cell type. nih.gov

Immunomodulatory Mechanisms

Activation of Oxidative Burst in Neutrophils

A key immunomodulatory function of this compound is its ability to activate the oxidative burst in neutrophils. unb.br Neutrophils are a type of white blood cell that play a crucial role in the innate immune response against invading pathogens. mdpi.comeir-isei.de

The oxidative burst is a process where neutrophils rapidly produce and release reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comeir-isei.de This is accomplished through the activation of the NADPH oxidase enzyme complex located in the plasma and granular membranes of neutrophils. mdpi.comfrontiersin.org The release of these ROS is a potent mechanism for killing pathogens and can also play a role in signaling and regulation of the inflammatory response. eir-isei.denih.gov this compound has been shown to trigger this activation, thereby enhancing the microbicidal capacity of these immune cells. unb.br

Structure Activity Relationship Sar Studies of Raniseptin 1

Influence of Charge and Hydrophobicity on Biological Activity

The interplay between net positive charge and hydrophobicity is a determining factor in the antimicrobial action of Raniseptin-1 and its analogs.

Net Positive Charge and its Contribution to Membrane Interaction

A net positive charge is a fundamental requirement for the lytic activity of many frog skin AMPs, including the raniseptin family. imrpress.com This charge, typically ranging from +2 to +6 at neutral pH, is due to the presence of basic amino acid residues such as lysine (B10760008) (Lys) and arginine (Arg). nih.govresearchgate.net The initial interaction between the cationic peptide and the target microbial membrane is electrostatic. researchgate.net Bacterial membranes are rich in negatively charged components like phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS). researchgate.net This charge difference facilitates the attraction and accumulation of the peptide on the microbial surface. plos.org

For instance, studies on raniseptin analogs, Raniseptin-3 and Raniseptin-6, which are both cationic with a +4 charge, demonstrate their activity against both Gram-negative and Gram-positive bacteria. nih.govresearchgate.net This positive charge is directly related to the ratio of basic to acidic amino acid residues. nih.gov The importance of a net positive charge of at least +2 for potent antimicrobial activity is a well-established principle for α-helical amphipathic peptides. plos.org This initial electrostatic interaction is a prerequisite for the subsequent hydrophobic interactions that lead to membrane disruption. nih.gov

Hydrophobic Ratio and Selectivity (e.g., Gram-Negative vs. Gram-Positive)

Hydrophobicity, often quantified as the percentage of hydrophobic amino acids in the peptide sequence, is another critical parameter governing the activity and selectivity of this compound. imrpress.com Generally, a hydrophobic ratio of at least 50% is considered a prerequisite for the lytic activity of frog skin AMPs. imrpress.com this compound has a reported hydrophobic ratio of 44%. researchgate.net

The hydrophobic ratio can influence the peptide's selectivity towards different types of bacteria. Peptides with a higher hydrophobic ratio (greater than 50%) have been observed to be more active against Gram-positive bacteria. researchgate.net Conversely, this compound, with its lower hydrophobic ratio of 44%, exhibits greater activity against Gram-negative bacteria. researchgate.net This suggests that the outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, may present a different type of barrier that is more susceptible to peptides with a specific balance of charge and hydrophobicity. The intrinsic resistance of Gram-negative bacteria to many hydrophobic substances is often attributed to the impermeability of their outer membrane. frontiersin.org

The interplay between hydrophobicity and net charge is crucial for selectivity. While high hydrophobicity can enhance antimicrobial potency, it can also lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity), whose membranes are zwitterionic rather than negatively charged. mdpi.com Therefore, an optimal balance is necessary to achieve potent antimicrobial activity with minimal host cell toxicity.

Role of Secondary Structure in Bioactivity

The ability of this compound to adopt a specific three-dimensional conformation upon interacting with a membrane environment is central to its biological function.

Importance of Amphipathic Alpha-Helix Formation

A key structural feature of this compound and many other AMPs is their propensity to form an amphipathic α-helix. imrpress.comresearchgate.netvaia.com In an aqueous environment, these peptides may exist in a random, unstructured state. researchgate.net However, upon encountering a microbial membrane, they fold into a helical structure. nih.govresearchgate.net This α-helix is amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (polar) amino acid residues. researchgate.netvaia.com The hydrophobic residues form a nonpolar face that interacts with the lipid acyl chains in the interior of the membrane, while the hydrophilic, often positively charged, residues form a polar face that remains in contact with the polar head groups of the phospholipids (B1166683) and the aqueous environment. vaia.comresearchgate.net

This amphipathic nature is essential for the peptide's ability to disrupt the membrane. vaia.com The insertion of the hydrophobic face of the helix into the membrane core perturbs the lipid bilayer, leading to the formation of pores or other forms of membrane destabilization that ultimately cause cell death. nih.govresearchgate.net Helical wheel projections are often used to visualize this amphipathic character. researchgate.netresearchgate.net For example, analyses of Raniseptins-3 and -6 have shown their tendency to form amphipathic α-helices, which is consistent with their observed antimicrobial activity. researchgate.netresearchgate.net

The stability and degree of helicity can be influenced by the specific amino acid sequence and the surrounding environment. uci.edu The formation of this secondary structure is a critical step in the mechanism of action for this compound and its analogs, enabling them to effectively compromise the integrity of microbial membranes.

Impact of Amino Acid Sequence Variations and Truncations

Variations in the amino acid sequence, whether through natural diversity or proteolytic cleavage, can significantly alter the activity of this compound.

Comparison of Full-Length this compound with Proteolytically Cleaved Fragments

This compound is a 28-29 residue peptide that can undergo proteolytic cleavage, resulting in shorter fragments, typically 14-15 residues long. researchgate.netresearchgate.net Proteolytic cleavage is an irreversible post-translational modification that can generate new peptide fragments with altered biological activities. mrc.ac.uk In the case of raniseptins, these fragments have been identified in the crude skin secretion of the frog Hypsiboas raniceps. researchgate.netresearchgate.net

Interestingly, in situ studies using MALDI imaging mass spectrometry have shown that the mature, full-length raniseptin peptides are secreted intact within a specific glandular region of the frog's dorsal skin. researchgate.net The shorter fragments are only identified as part of the crude secretion collected after stimulation. researchgate.netresearchgate.net This finding raises questions about the physiological relevance of these fragments. It is possible that the stored, full-length peptides and the secreted, potentially cleaved, fragments serve distinct protective roles for the frog. researchgate.net

The biological activity of these truncated fragments can differ from the full-length peptide. Proteolytic cleavage can alter the net charge, hydrophobicity, and propensity for secondary structure formation, all of which are critical for antimicrobial function. mdpi.comnih.gov For example, if cleavage removes a significant portion of the hydrophobic or charged residues, the resulting fragment may exhibit reduced antimicrobial potency or altered selectivity. Conversely, in some cases, proteolytic fragments can have enhanced or novel activities compared to their precursor protein. mrc.ac.uk A detailed comparison of the antimicrobial spectrum and potency of the full-length this compound versus its naturally occurring 14-15 residue fragments is essential to fully understand its biological role and therapeutic potential.

Interactive Data Table: Properties of Raniseptin Peptides

Peptide Net Charge Hydrophobic Ratio (%) Primary Activity Source
This compound - 44 Gram-negative bacteria researchgate.net
Raniseptin-3 +4 - Gram-negative & Gram-positive bacteria nih.govresearchgate.net

Interactive Data Table: Antimicrobial Activity of Raniseptin Analogs

Peptide Organism Type MIC (µM) Source
Raniseptin-3 E. coli Gram-negative 2 nih.gov
Raniseptin-3 K. pneumoniae Gram-negative 2 nih.gov
Raniseptin-3 S. aureus Gram-positive 4 nih.gov
Raniseptin-3 S. epidermidis Gram-positive 8 nih.gov
Raniseptin-6 E. coli Gram-negative 1 nih.gov
Raniseptin-6 K. pneumoniae Gram-negative 1 nih.gov
Raniseptin-6 S. aureus Gram-positive 32 nih.gov

Table of Compounds

Compound Name
This compound
Raniseptin-3
Raniseptin-6
Arginine
Lysine
Phosphatidylglycerol
Cardiolipin

Comparative Analysis of Raniseptin Analogues and Derivatives

Characterization of Other Raniseptins (e.g., Raniseptin-3, Raniseptin-6)

Raniseptins-3 and -6 are two prominent members of the raniseptin family, isolated from the skin secretion of Boana raniceps. mdpi.comresearchgate.net Both are cationic peptides rich in hydrophobic residues. researchgate.netnih.gov Structurally, they adopt an α-helical conformation in membrane-mimicking environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS). researchgate.netnih.gov This conformational change is a hallmark of many AMPs and is crucial for their membrane-disruptive mechanisms. mdpi.com Secondary structure modeling predicts that both Raniseptin-3 and -6 have a tendency to form α-helices with random coil structures at their N- and C-termini. researchgate.net

The raniseptin family of peptides shows significant sequence similarity to the dermaseptin (B158304) family found in Phyllomedusinae frogs, suggesting a common evolutionary origin. mybiosource.com Raniseptins are categorized into different families based on their N-terminal amino acid sequences. mdpi.comnih.gov For instance, Raniseptin-3 belongs to family A, which starts with an "AWL" motif, while Raniseptin-6 is part of family B, characterized by an "ALL" N-terminal sequence. mdpi.comnih.govresearchgate.net

Despite these family distinctions, the mature raniseptin peptides exhibit a high degree of sequence similarity, often around 80%, with various dermaseptins. The precursor proteins of raniseptins also share structural similarities with those of dermaseptins, featuring an N-terminal signal peptide followed by an acidic propeptide region.

Below is a table comparing the primary amino acid sequences of Raniseptin-1, Raniseptin-3, and Raniseptin-6.

PeptideAmino Acid SequenceFamily
This compound AWLDKLKSLGKVVGKVALGVAQNYLNPQQA
Raniseptin-3 AWLDKLKSIGKVVGKVAIGVAKNLA
Raniseptin-6 ALLDKLKSLGKVVGKVALGVVQNYLB

Data sourced from multiple scientific publications. nih.govresearchgate.netnih.gov

While structurally similar, Raniseptin-3 and Raniseptin-6 exhibit notable differences in their biological activities. Both peptides are effective against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. mdpi.comnih.gov However, their efficacy against Gram-positive bacteria differs significantly. Raniseptin-3 is considerably more potent against Staphylococcus aureus than Raniseptin-6. mdpi.comnih.gov This selectivity is likely related to differences in the composition of bacterial cell membranes. nih.gov

Neither peptide has shown significant activity against yeasts such as Candida albicans. researchgate.netnih.gov Interestingly, both peptides display high cytotoxicity against murine melanoma cells (B16F10) and mouse fibroblast cells (NIH3T3), while exhibiting low hemolytic activity against human erythrocytes at their therapeutic concentrations. researchgate.netnih.govsciprofiles.com

The proposed mechanism of action for these peptides involves the disruption of the bacterial membrane, a common trait for cationic, amphipathic α-helical AMPs. mdpi.commdpi.com Their positive charge facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, while their hydrophobic residues promote insertion into and destabilization of the lipid bilayer. mdpi.com

The table below summarizes the minimum inhibitory concentrations (MIC) of Raniseptin-3 and Raniseptin-6 against various microorganisms.

MicroorganismRaniseptin-3 MIC (µM)Raniseptin-6 MIC (µM)
Escherichia coli22
Klebsiella pneumoniae11
Staphylococcus aureus432
Staphylococcus epidermidis88

Data sourced from a 2023 study on the purification and biological properties of these peptides. mdpi.comnih.gov

Structural Comparisons and Sequence Similarities

Development and Evaluation of Synthetic Analogues

The therapeutic potential of natural AMPs like raniseptins is often limited by factors such as stability and potential toxicity. frontiersin.org This has led to the development and evaluation of synthetic analogues designed to overcome these limitations. scilit.com The synthesis of these peptides, often using solid-phase peptide synthesis, allows for the production of sufficient quantities for detailed biological characterization. mdpi.com

The rational design of synthetic AMP analogues is a key strategy to improve their therapeutic index. researchgate.net This involves modifying the peptide's primary structure to enhance its selectivity for microbial cells over host cells, or to increase its potency. nih.gov Key principles in this design process include:

Altering Helical Structure: The stability and amphipathicity of the α-helical structure formed upon membrane interaction are crucial for activity. conicet.gov.ar Amino acid substitutions can be made to stabilize this conformation and enhance its membrane-disrupting capabilities.

Introducing Chemical Modifications: To improve stability against proteases, modifications such as the incorporation of D-amino acids or the cyclization of the peptide can be employed. frontiersin.org Fatty acid conjugation is another strategy used to improve the stability and, in some cases, the antiproliferative activity of peptides. scilit.com

Structure-function studies on modified this compound sequences have provided valuable insights into the roles of different parts of the peptide. For example, studies on truncated fragments of this compound have shown that while the full-length peptide is active against several bacterial strains, its fragments often exhibit weak or no antimicrobial activity. This is in contrast to some other dermaseptins where shorter N-terminal fragments retain significant potency.

These studies highlight that for this compound, the entire length of the peptide is likely necessary for its full range of biological activities. The fragments of this compound, however, show negligible hemolytic activity, whereas the full-length peptide causes some hemolysis at higher concentrations. This suggests that the C-terminal portion of the peptide may play a role in its interaction with eukaryotic cell membranes.

Advanced Research Methodologies Applied to Raniseptin 1 Studies

Omics-Based Approaches in Peptide Discovery

High-throughput "omics" technologies have been fundamental in discovering Raniseptin-1 and contextualizing it within the broader peptidome of its source organism, the Chaco tree frog (Boana raniceps).

Peptidomic analysis of the skin secretion from Boana raniceps was the critical first step that led to the identification of this compound. nih.gov This approach involves the systematic study of the full complement of peptides in a biological sample. The process typically begins with the collection of skin secretions, followed by fractionation using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the complex mixture into individual components. nih.gov

Following fractionation, a combination of mass spectrometry (MS) and Edman degradation is employed for structural characterization. researchgate.net Mass spectrometry provides precise molecular weight information, while tandem MS (MS/MS) allows for the fragmentation of the peptide to determine its amino acid sequence. researchgate.net Edman degradation sequentially removes amino acids from the N-terminus, providing definitive sequence data that complements the mass spectrometry findings. researchgate.net This peptidomic workflow successfully identified this compound as the most abundant member of a novel family of antimicrobial peptides, subsequently named raniseptins. mdpi.com

Table 1: Raniseptin Peptides Identified from Boana raniceps

Peptide Name Family Amino Acid Sequence Notes
This compound (Rsp-1) A AWLKKIGKGAFKAIAKIALKNAKK-NH2 Most abundant raniseptin identified. researchgate.netmdpi.com
Raniseptin-3 (Rsp-3) A AWLKKIGKGAFKAIANALAKA-NH2 Shows potent activity against E. coli and S. aureus. nih.gov
Raniseptin-6 (Rsp-6) A AWLKKIGKGAFKAIAKIALKNA-NH2 Active against Gram-negative bacteria. nih.gov

This table is interactive and can be sorted by column.

To understand the biological origin of this compound, researchers have turned to transcriptomics, the study of the complete set of RNA transcripts produced by an organism. By constructing and sequencing a cDNA library from the skin of Boana raniceps, scientists were able to identify the messenger RNA (mRNA) molecules that encode the raniseptin peptides. researchgate.net

This analysis revealed that this compound is synthesized as a larger precursor protein, or prepropeptide, which is a common feature for many amphibian skin peptides, including the related dermaseptin (B158304) family. researchgate.net The precursor has a distinct tripartite structure:

A Signal Peptide: A conserved N-terminal sequence that directs the precursor to the secretory pathway.

An Acidic Spacer Region: A highly acidic pro-region that is thought to keep the mature peptide inactive during transport.

The Mature Peptide: The C-terminal sequence that becomes the active this compound after enzymatic cleavage. researchgate.net

The identification of these precursors through transcriptomics provides a clear picture of the biosynthetic pathway and highlights the post-translational processing events required to generate the final, active peptide. researchgate.net

Peptidomics for Comprehensive Peptide Identification

Advanced Spectroscopic Techniques for Structure Elucidation

Determining the three-dimensional structure of this compound is crucial for understanding its mechanism of action. Advanced spectroscopic techniques have been pivotal in revealing its conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. nobelprize.org For peptides like this compound, NMR studies are essential to determine their conformation in different environments, mimicking both the aqueous milieu and the bacterial membrane.

Studies on raniseptins, including Raniseptin-3 and -6 which share high sequence homology with this compound, have shown that these peptides are typically unstructured or in a random coil state in aqueous solution. nih.gov However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or 2,2,2-trifluoroethanol (B45653) (TFE), they adopt a well-defined α-helical conformation. researchgate.net This conformational change is a hallmark of many membrane-active antimicrobial peptides. Techniques such as 1D proton NMR and 2D experiments like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to assign proton resonances and measure inter-proton distances, which are then used to calculate the three-dimensional structure and confirm the helical fold. arxiv.org

Table 2: Conformational States of Raniseptin Family Peptides

Peptide Family Environment Conformation Technique
Raniseptins Aqueous Solution Random Coil / Unstructured NMR Spectroscopy, Circular Dichroism
Raniseptins SDS Micelles (Membrane-mimetic) α-Helical NMR Spectroscopy, Circular Dichroism nih.govresearchgate.net

This table is interactive and can be sorted by column.

X-ray crystallography is an experimental science that can determine the precise atomic and molecular structure of a crystal. wikipedia.org It provides high-resolution structural data by analyzing the diffraction pattern of an X-ray beam scattered by a crystallized molecule. nih.gov This technique is considered the gold standard for structural biology when applicable. domainex.co.uk

However, the application of X-ray crystallography to peptides like this compound is often challenging. These peptides can be highly flexible and may resist forming the well-ordered crystals required for diffraction experiments. To date, there are no publicly available reports of a high-resolution crystal structure for this compound. Therefore, while X-ray crystallography remains a powerful potential tool, NMR spectroscopy has been the primary method for the experimental structural elucidation of the raniseptin family. nih.gov

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into molecular behavior that can be difficult to observe directly. nih.govschrodinger.com These methods use the principles of theoretical chemistry and computer science to create structural models and simulate molecular interactions. unifap.br

For this compound, computational approaches have been used to:

Predict Secondary Structure: Algorithms can predict the propensity of the peptide to form an α-helix, corroborating experimental data from NMR and circular dichroism.

Visualize Molecular Properties: Helical wheel projections and models of the electrostatic surface potential can be generated to visualize the amphipathic nature of the α-helix—with one face being hydrophobic and the other cationic—which is critical for membrane interaction.

Simulate Membrane Interactions: Molecular dynamics (MD) simulations and docking studies are used to model the interaction of this compound with bacterial membranes. mdpi.comnih.gov These simulations can show how the peptide binds to the membrane surface and inserts itself, leading to the formation of pores or other forms of membrane disruption. mdpi.com These in silico experiments help to refine and support the proposed mechanism of action derived from biological assays. nih.gov

Table 3: Application of Computational Methods in this compound Research

Computational Technique Application Key Findings
Secondary Structure Prediction Predicting the conformational state of the peptide. Confirms the high propensity for α-helical structure.
Molecular Docking Modeling the binding of this compound to bacterial membranes or protein targets. Reveals strong interactions between the peptide and bacterial membranes. mdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the peptide in a membrane environment over time. Elucidates the process of membrane insertion and disruption. mdpi.com

This table is interactive and can be sorted by column.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

The primary mechanism of action for many antimicrobial peptides (AMPs), including those in the raniseptin family, involves interaction with and disruption of microbial cell membranes. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate these interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. cresset-group.comnih.govgromacs.org

Molecular docking predicts the preferred orientation and binding affinity of a ligand (in this case, this compound) when it binds to a target receptor, such as the lipid bilayer of a bacterial membrane. scielo.org.mxfrontiersin.org For this compound, docking studies would typically model the initial electrostatic interactions between the cationic residues of the peptide and the negatively charged components of bacterial membranes, like phosphatidylglycerol (PG) lipids. mdpi.com These simulations help to identify the key amino acid residues responsible for the initial recognition and binding process.

Following docking, molecular dynamics simulations are employed to model the behavior of the peptide-membrane system over time. cresset-group.comresearchgate.net An MD simulation for this compound would involve embedding the peptide into a model bacterial membrane and simulating the movements of every atom in the system. researchgate.net This provides a dynamic view of how the peptide inserts itself into the membrane's hydrophobic core, potentially leading to pore formation or other disruptive events. mdpi.com Simulations can reveal conformational changes in the peptide, such as the adoption of an α-helical structure upon membrane interaction, and illustrate how it perturbs the lipid organization, ultimately leading to membrane permeabilization and cell death. cresset-group.commdpi.com These computational approaches are crucial for rationalizing structure-activity relationships and guiding the design of new peptide analogues with enhanced activity. mdpi.complos.org

In Silico Prediction of Biological Activity and SAR

In silico tools play a vital role in modern drug discovery by predicting the biological activities of compounds and elucidating their structure-activity relationships (SAR). oncodesign-services.comgardp.orgmdpi.com For this compound, these computational methods allow for the rapid screening of its potential therapeutic applications and help to understand how its amino acid sequence dictates its function. mdpi.com

One key aspect of SAR is understanding the relationship between a peptide's physicochemical properties and its biological function. gardp.orgnih.gov For instance, it has been noted that this compound, which has a hydrophobic ratio of 44%, is particularly active against Gram-negative bacteria. mdpi.com This suggests that its specific balance of cationic and hydrophobic residues is optimized for interacting with the outer membrane structure of these microbes. Quantitative structure-activity relationship (QSAR) models further formalize this by creating mathematical relationships between structural descriptors (like hydrophobicity, charge, and amino acid composition) and antimicrobial potency. uestc.edu.cnnih.govresearchgate.netnih.govrsc.org

Prediction of Activity Spectra for Substances (PASS) and other web-based servers are used to predict a wide range of biological activities based on a compound's structure. nih.gov By inputting the structure of this compound, these tools can generate probabilities for various activities, including different types of antimicrobial action, immunomodulatory effects, or potential cytotoxicity, thereby guiding experimental validation. mdpi.comnih.gov This predictive power accelerates the research process, allowing scientists to focus laboratory efforts on the most promising avenues. nih.gov

In Vitro Assay Systems for Mechanistic Research

A variety of in vitro assay systems are essential for characterizing the biological activity and mechanism of action of this compound. The process typically begins with the isolation and purification of the peptide from its natural source, the skin secretion of the tree frog Boana raniceps, using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net

Once purified, the peptide's primary antimicrobial function is quantified using broth microdilution assays to determine its Minimum Inhibitory Concentration (MIC). This assay involves exposing standardized concentrations of bacteria, such as Escherichia coli and Staphylococcus aureus, to serial dilutions of the peptide. researchgate.netmdpi.com The MIC is the lowest concentration of the peptide that prevents visible bacterial growth. nih.gov Studies on the raniseptin family have demonstrated potent activity; for example, this compound shows an MIC of 5 µM against E. coli and 20 µM against S. aureus. mdpi.com Related peptides like Raniseptin-3 and -6 also show strong effects, with MICs as low as 2-4 µM against these bacteria. nih.gov Scanning electron microscopy can be used subsequently to visualize the morphological changes induced in bacterial cells, such as the formation of pores on the cell surface, providing direct evidence of a membrane-disruptive mechanism. nih.gov

Cell Culture Models for Cytotoxicity and Immunomodulation

To evaluate the therapeutic potential of this compound, it is crucial to assess its effects on mammalian cells using various cell culture models. actanaturae.ru These assays determine the peptide's cytotoxicity and its ability to modulate the host immune response. thermofisher.comfrontiersin.orgmdpi.com

Cytotoxicity is commonly measured using hemolytic assays and viability assays on cultured cell lines. Hemolytic assays assess the peptide's ability to lyse red blood cells, which serves as a primary indicator of its toxicity to non-target cells. Peptides like Raniseptins-3 and -6 have been shown to have low hemolytic activity at their therapeutic concentrations. nih.govresearchgate.net For broader cytotoxicity profiling, various cell lines are employed. For example, studies on related raniseptins have used murine melanoma cells (B16F10) and mouse fibroblast cells (NIH3T3) to determine the peptide's antiproliferative effects. nih.govresearchgate.net The half-maximal cytotoxic concentration (LC50) is a key parameter derived from these experiments. nih.gov

The immunomodulatory properties of peptides like this compound are investigated using immune cell culture models. unb.br Cell lines such as the human monocytic cell line THP-1 or primary cells like peripheral blood mononuclear cells (PBMCs) are used to study effects on cytokine release, cell migration, and differentiation. nih.govfrontiersin.orgpreprints.org For example, assays can measure the release of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from macrophages after exposure to the peptide. frontiersin.orgmdpi.com Such studies help to reveal if the peptide's activity extends beyond direct microbial killing to beneficially modulating the host's immune response to infection.

Biological Activity of Raniseptin Family Peptides
PeptideOrganism/Cell LineAssayResultReference
This compoundE. coliMIC5 µM mdpi.com
This compoundP. aeruginosaMIC10 µM mdpi.com
This compoundS. aureusMIC20 µM mdpi.com
Raniseptin-3E. coliMIC2 µM nih.gov
Raniseptin-3S. aureusMIC4 µM nih.gov
Raniseptin-6E. coliMIC2 µM nih.gov
Raniseptin-6S. aureusMIC32 µM nih.gov
Raniseptins-3 & -6Human ErythrocytesHemolysisLow at therapeutic concentrations nih.govresearchgate.net
Raniseptins-3 & -6B16F10 Murine MelanomaCytotoxicityHigh nih.govresearchgate.net
Raniseptins-3 & -6NIH3T3 Mouse FibroblastsCytotoxicityHigh nih.govresearchgate.net

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) provides a powerful platform for rapidly evaluating the biological activity of thousands of compounds, making it an ideal methodology for profiling peptides like this compound. nih.govcreative-biolabs.com HTS can be used to screen for antimicrobial activity against large panels of bacterial and fungal pathogens, identify synergistic interactions with conventional antibiotics, or discover novel activities. nih.govacs.orgfrontiersin.org

In the context of antimicrobial activity profiling, HTS assays are typically performed in 96-well or 1536-well microtiter plates. frontiersin.orgnih.gov These assays can be configured to measure the inhibition of planktonic growth or the disruption of biofilms. frontiersin.org For example, a library of bacterial strains, including multidrug-resistant isolates, can be screened against a fixed concentration of this compound. nih.gov Bacterial viability is often measured by monitoring optical density or by using fluorescence-based or luminescence-based reagents that report on metabolic activity or membrane integrity. mdpi.commdpi.com This approach allows for the efficient determination of the peptide's full spectrum of activity, identifying which pathogens are most susceptible. mdpi.com Furthermore, HTS can be adapted to screen for compounds that enhance the activity of this compound or to profile libraries of synthetic this compound analogues to identify variants with improved potency or a broader spectrum of action. nih.govnih.gov

Preclinical Biological Activities and Mechanistic Insights of Raniseptin 1 and Its Family

Broad-Spectrum Antimicrobial Activity and Resistance Avoidance

Raniseptin-1 and its relatives exhibit potent activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com A key advantage of these peptides is their non-specific membranolytic mechanism, which makes it difficult for microorganisms to develop resistance, a significant issue with conventional antibiotics that often have very specific molecular targets susceptible to mutation. mdpi.commdpi.com

This compound has demonstrated significant antimicrobial activity against several bacterial strains. mdpi.com For instance, it is effective against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com The activity of this compound is comparable to that of other well-known antimicrobial peptides like dermaseptins. mdpi.com The peptide's efficacy is linked to its physicochemical properties, such as its cationic nature and hydrophobicity. researchgate.net While full-length this compound is highly active, fragments of the peptide generated by proteolysis show significantly reduced or no antimicrobial potency, with some exceptions against specific plant pathogens. mdpi.com

Other members of the raniseptin family, such as Raniseptin-3 and Raniseptin-6, also display strong antibacterial properties, particularly against E. coli and Klebsiella pneumoniae, including carbapenem-resistant strains. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial Strain MIC (µM) Reference
Escherichia coli 5 mdpi.com
Pseudomonas aeruginosa 10 mdpi.com
Staphylococcus aureus 20 mdpi.com

Mechanism of Action against Multi-Drug Resistant Strains

The primary mechanism of action for raniseptins against multi-drug resistant (MDR) bacteria involves the disruption of the bacterial cell membrane. mdpi.commdpi.com This process is initiated by the electrostatic attraction between the positively charged (cationic) peptide and the negatively charged components of the bacterial membrane, such as phospholipids (B1166683). mdpi.com

Upon binding, the peptides insert themselves into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. mdpi.comresearchgate.net This disruption of the membrane integrity results in the leakage of essential intracellular contents and ultimately, cell death. nih.gov This membrane-targeting mechanism is particularly effective against MDR bacteria because it bypasses the conventional antibiotic resistance mechanisms that often involve alterations of specific intracellular targets or enzymatic inactivation of the drug. mdpi.comnih.gov

The ability of antimicrobial peptides like raniseptins to act on a broad range of pathogens, including those that have developed resistance to multiple conventional antibiotics, makes them a promising area of research for new therapeutic agents. mdpi.comnews-medical.net

Antitumor Mechanisms in Murine and Human Cell Lines

Beyond their antimicrobial properties, raniseptins have demonstrated cytotoxic activity against cancer cells. researchgate.netfrontiersin.org Raniseptin PL, for example, has shown effectiveness against ovarian and lung cancer cell lines in vitro. frontiersin.org The anticancer mechanisms of these peptides share similarities with their antimicrobial action, primarily involving the disruption of the cell membrane. nih.govunb.br

The selectivity of some AMPs for cancer cells over healthy cells can be attributed to differences in their membrane compositions. nih.gov Cancer cell membranes often have a higher negative charge and altered lipid composition compared to normal cells, which can facilitate the binding of cationic peptides like raniseptins. nih.gov

The cytotoxic effects of raniseptins are not limited to membrane disruption. They can also induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgresearchgate.net This can occur through various pathways, including the disruption of mitochondrial function. nih.gov For example, peptides from the same family as raniseptins, like Figainin 1, have been shown to induce apoptosis and cause cell cycle arrest in tumor cells. acs.org

Studies on murine melanoma cells (B16F10) have shown that raniseptins can be highly cytotoxic. researchgate.net

Comparison with Other Anticancer Peptides

The anticancer properties of raniseptins are part of a broader field of research into anticancer peptides (ACPs). Many other ACPs, derived from various natural sources, exhibit similar mechanisms of action.

Dermaseptins : Like raniseptins, dermaseptins (e.g., Dermaseptin-B2) show significant anticancer activity against various cancer cell lines, including melanoma and breast cancer, through membrane disruption. nih.govfrontiersin.org

Magainins : Isolated from the skin of the African clawed frog, magainins are known to selectively target and lyse various human and murine cancer cells by forming pores in the cell membrane, while having minimal effects on normal cells. explorationpub.com

Cecropins : These insect-derived peptides have an N-terminal amphipathic helix and a hydrophobic C-terminal helix. Cecropin B1, for instance, shows high antitumor activity against human promyelocytic leukemia cells with low toxicity to normal cells. mdpi.com

Protegrin PG-1 : This cysteine-rich peptide is effective against prostate cancer and other carcinoma cell lines by disrupting membrane integrity, leading to rapid cell death. nih.gov

The ability of these peptides to engage multiple anticancer pathways, including direct cytotoxicity and apoptosis induction, enhances their potential efficacy and may help overcome resistance mechanisms that cancer cells develop against single-target therapies. nih.gov

Antiprotozoal Mechanisms

The biological activities of raniseptins and related peptides extend to antiprotozoal effects. mdpi.com The mechanism of action against protozoan parasites is also thought to be primarily through membrane disruption, leading to pore formation and rupture of the plasma membrane. mdpi.com

Peptides from the dermaseptin (B158304) family, which share structural similarities with raniseptins, have been shown to permeabilize the plasma membrane of parasites like Trypanosoma cruzi and Leishmania. mdpi.com Some dermaseptin analogs can specifically target erythrocytes infected with Plasmodium falciparum, the parasite that causes malaria, while leaving uninfected cells unharmed. mdpi.com While direct studies on this compound's antiprotozoal specifics are less detailed, the activity of related peptides suggests a similar membrane-disruptive mechanism. mdpi.comresearchgate.net

Immunomodulatory Mechanisms

For instance, Figainin 2, a peptide also isolated from Boana raniceps, has been shown to activate the oxidative burst in human neutrophils, a key process in the immune response to infection. mdpi.com AMPs can also stimulate various immune cells and influence the production of cytokines, which are signaling molecules that regulate inflammation and immune responses. mdpi.com The immunomodulatory properties of some AMPs can enhance the body's natural antitumor immune response, making them potential candidates for combination therapies. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Raniseptin Analogues with Tuned Bioactivity

A crucial avenue of future research lies in the design and synthesis of novel Raniseptin-1 analogs with enhanced and tailored biological activities. While native this compound demonstrates a notable preference for Gram-negative bacteria, the development of analogs could broaden this spectrum or increase potency against specific pathogens. mdpi.comresearchgate.net For instance, modifications to the peptide's hydrophobicity and charge distribution can significantly influence its lytic activity. mdpi.com By creating a series of analogs, researchers can systematically investigate how these physicochemical properties correlate with antimicrobial efficacy against a wider range of microorganisms, including multi-drug resistant strains. mdpi.comnih.gov

This approach has been successfully applied to other amphibian antimicrobial peptides, such as Figainin 2, where the design of analogs is being explored to improve efficacy against various pathogens. mdpi.com The knowledge gained from studying the structure-activity relationships of these analogs will be invaluable for creating peptides with optimized therapeutic indices, balancing potent antimicrobial or anticancer effects with minimal toxicity to host cells.

Understanding and Harnessing Biosynthetic Pathways for Production

A comprehensive understanding of the biosynthetic pathways of this compound is essential for its sustainable and scalable production. Raniseptins are encoded by cDNA and synthesized as prepropeptides, which share structural similarities with the dermaseptin (B158304) precursors found in the Phyllomedusinae subfamily. researchgate.net The mature peptides are generated through post-translational modifications, including proteolytic cleavage. researchgate.net

Future research should focus on elucidating the specific enzymes and regulatory mechanisms involved in this process. Identifying and characterizing the proteases responsible for cleaving the precursor to yield the active peptide is a key step. researchgate.net This knowledge could be leveraged to develop recombinant expression systems in microbial or other host organisms, providing a more efficient and controlled method for producing this compound and its analogs compared to isolation from natural sources. Furthermore, investigating the genetic regulation of raniseptin expression in Boana raniceps could reveal strategies to enhance peptide yield. plos.org

Advanced Mechanistic Investigations

While the membrane-disrupting activity of this compound is a key aspect of its function, a more detailed understanding of its molecular interactions is needed. Advanced analytical techniques can provide unprecedented insights into how this peptide interacts with and overcomes microbial defenses.

The mechanism of action for many cationic antimicrobial peptides, including those related to this compound, is not limited to membrane disruption. mdpi.com These peptides can translocate across the cell membrane and interact with various intracellular targets, such as proteins, DNA, and RNA, thereby inhibiting essential cellular processes. mdpi.comresearchgate.net Future studies should aim to identify the specific intracellular binding partners of this compound. Techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and fluorescently labeling the peptide to track its subcellular localization can be employed to uncover these interactions. A thorough characterization of these intracellular targets will provide a more complete picture of this compound's antimicrobial mechanism and could reveal novel pathways to exploit for drug development. mdpi.com

To fully comprehend how this compound disrupts microbial membranes, high-resolution structural studies are paramount. Techniques such as cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the peptide's conformation and orientation when bound to or inserted into lipid bilayers that mimic bacterial membranes. americanpeptidesociety.orgmsu.eduresearchgate.net

Cryo-EM, in particular, has become a powerful tool for visualizing large biomolecular assemblies in their near-native states, offering insights that are often difficult to obtain with other methods. americanpeptidesociety.org These structural studies can reveal the precise nature of the pores or channels formed by this compound, clarifying whether it acts via a "barrel-stave," "toroidal pore," or "carpet" mechanism. mdpi.com This detailed structural information is crucial for the rational design of more potent and selective analogs. msu.edu

Detailed Characterization of Intracellular Targets

Potential in Antimicrobial and Anticancer Drug Discovery

The broad-spectrum activity and unique mode of action of this compound and its derivatives make them highly attractive candidates for the development of new antimicrobial and anticancer drugs. mdpi.comunb.brresearchgate.net

The rise of antibiotic-resistant bacteria presents a major global health crisis, and antimicrobial peptides like this compound offer a promising alternative to conventional antibiotics. nih.govresearchgate.netnih.gov Their ability to physically disrupt microbial membranes makes it more difficult for bacteria to develop resistance. mdpi.com Future research should focus on optimizing the antimicrobial activity of this compound analogs against clinically relevant pathogens, including those on the World Health Organization's priority list. researchgate.net

In addition to their antimicrobial properties, many amphibian-derived peptides exhibit cytotoxic activity against cancer cells. researchgate.netmdpi.comnih.gov this compound and its analogs, such as Raniseptins-3 and -6, have shown cytotoxicity against melanoma cells. researchgate.netresearchgate.net The development of these peptides as anticancer agents will require a focus on enhancing their selectivity for cancer cells over healthy host cells to minimize side effects. mdpi.comnih.gov The exploration of this compound and its family of peptides represents a promising frontier in the search for novel therapeutic agents to combat infectious diseases and cancer. researchgate.netnih.gov

Q & A

Q. What are the primary methodologies for identifying and characterizing Raniseptin-1 in vitro?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC). For structural elucidation, 2D NMR techniques (e.g., COSY, HSQC, HMBC) are critical to resolve complex stereochemistry. Purity validation requires HPLC with ultraviolet (UV) or photodiode array (PDA) detection, ensuring ≥95% purity thresholds. These protocols align with reproducibility standards for novel compounds .

Q. How can researchers optimize the synthesis of this compound for reproducibility?

Synthetic optimization should focus on reaction parameters (e.g., temperature, solvent system, catalysts) and purification techniques (e.g., column chromatography, recrystallization). Detailed experimental protocols must include step-by-step procedures, reagent stoichiometry, and characterization data (e.g., melting points, spectral profiles) for intermediates and final products. For scalability, kinetic studies and green chemistry principles (e.g., solvent reduction) are recommended. Only key compounds should appear in the main manuscript, with extended data in supplementary materials .

ParameterExample Optimization StrategyAnalytical Validation Method
YieldVary catalyst loading (0.1–5%)Gravimetric analysis
PurityGradient HPLC elutionUV-PDA integration
StereochemistryChiral column chromatographyCircular dichroism (CD)

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using fluorescence-based or colorimetric readouts. For antimicrobial studies, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi are standard. Cell viability assays (e.g., MTT, resazurin) in relevant cell lines (e.g., mammalian, bacterial) should accompany cytotoxicity profiling. Ensure adherence to NIH preclinical reporting guidelines for experimental transparency .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay endpoints) or statistical overinterpretation. Researchers should:

  • Conduct a systematic review of existing studies to identify methodological discrepancies.
  • Replicate experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled incubation parameters).
  • Apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing .
  • Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockdown for target validation) to cross-validate findings.

Q. What experimental frameworks are recommended for elucidating this compound’s molecular interactions?

Combine biophysical techniques (e.g., X-ray crystallography, cryo-EM) with computational modeling (e.g., molecular dynamics simulations, docking studies). For protein-ligand interactions, surface plasmon resonance (SPR) provides kinetic data (KD, kon/koff), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters. Integrate these findings with transcriptomic/proteomic datasets to map downstream signaling pathways .

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy and toxicity?

  • Model Selection : Use disease-specific animal models (e.g., murine sepsis models for antimicrobial studies).
  • Dosage Regimen : Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling to establish therapeutic indices.
  • Endpoint Analysis : Include histopathology, cytokine profiling, and biomarker validation (e.g., ELISA, qPCR).
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting and obtain institutional animal care committee approvals .
Study PhaseKey ConsiderationsValidation Metrics
Acute ToxicityLD50, organ weightSerum ALT/AST, creatinine
Chronic Toxicity28-day repeated dosingHistopathological scoring
EfficacyDisease-specific endpointsSurvival rate, bacterial load

What strategies mitigate bias when formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question development. For example:

  • Novelty : "How does this compound’s scaffold compare to known peptidomimetics in overcoming antibiotic resistance?"
  • Feasibility : Pilot studies to assess compound stability under physiological conditions.
  • Ethical Alignment : Justify animal use via harm-benefit analysis per local regulations .

Methodological Guidance

  • Data Interpretation : Discuss discrepancies between expected and observed results by analyzing experimental limitations (e.g., assay sensitivity, sample size) and contextualizing findings against prior literature .
  • Reproducibility : Document all synthetic steps, analytical parameters, and statistical codes in supplementary materials to enable replication .
  • Interdisciplinary Collaboration : Engage computational chemists for structure-activity relationship (SAR) modeling and clinicians for translational relevance assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.